Pyrazolo[1,5-a]pyridin-7-ol
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Overview
Description
Pyrazolo[1,5-a]pyridin-7-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural versatility, which allows for various functional modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridin-7-ol typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted copper-catalyzed approaches has been explored to achieve high yields and shortened reaction times .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has been studied for its potential as a fluorescent probe for bioimaging applications.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as cell division and signal transduction . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but includes a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: This compound has a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
Pyrazolo[1,5-a]pyridin-7-ol is unique due to its specific ring fusion and the presence of a hydroxyl group at the 7-position. This structural feature allows for unique interactions with biological targets and contributes to its distinct photophysical properties .
Properties
Molecular Formula |
C7H6N2O |
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Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]pyridin-7-one |
InChI |
InChI=1S/C7H6N2O/c10-7-3-1-2-6-4-5-8-9(6)7/h1-5,8H |
InChI Key |
DQNVUARCLIHYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)C=CN2 |
Origin of Product |
United States |
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